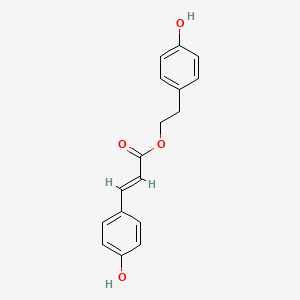

p-Hydroxyphenylethyl p-coumarate

Description

Contextualization within Natural Phenolic Esters and Their Significance in Research

p-Hydroxyphenylethyl p-coumarate belongs to the broad class of natural phenolic esters, compounds characterized by a phenolic group and an ester functional group. These compounds are secondary metabolites found throughout the plant kingdom and are known for their diverse biological activities. Phenolic esters, including this compound, are of significant research interest due to their potential applications in medicine and industry. Their structural diversity, stemming from different phenolic acids and alcohol moieties, contributes to a wide range of biological functions, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov

The core structure of this compound is an ester formed from p-coumaric acid and p-hydroxyphenylethyl alcohol. This specific combination gives rise to a molecule with notable chemical and biological characteristics that are actively being explored.

Overview of the Research Landscape for this compound

Research on this compound has spanned various scientific disciplines, from natural product chemistry to pharmacology. Initial studies focused on its isolation from various plant sources and the elucidation of its chemical structure. researchgate.netspringermedicine.com Subsequent research has delved into its biological activities, revealing its potential as an antioxidant and anti-inflammatory agent. chula.ac.th Investigations into its neuroprotective effects and its role in cellular signaling pathways are emerging areas of interest. cymitquimica.com The compound is also being studied for its potential applications in cosmetics and dermatology due to its effects on melanogenesis and its free-radical-scavenging capabilities. google.comgoogle.com

Rationale for In-Depth Academic Investigation of this compound

The multifaceted biological activities of this compound provide a strong rationale for its continued in-depth academic investigation. Its presence in various medicinal plants suggests a potential therapeutic value that warrants further exploration. smolecule.comjscholaronline.org Understanding the mechanisms behind its antioxidant and anti-inflammatory effects could lead to the development of new therapeutic strategies for a variety of diseases. frontiersin.org Furthermore, its neuroprotective properties make it a candidate for research into treatments for neurodegenerative disorders. cymitquimica.com The study of its biosynthesis and chemical synthesis could also open avenues for its sustainable production and the creation of novel derivatives with enhanced activities.

Chemical Profile and Natural Occurrence

Chemical Structure and Physicochemical Properties

This compound is chemically known as 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate. Its molecular formula is C17H16O4. The structure consists of a p-coumaroyl group ester-linked to a p-hydroxyphenylethyl alcohol moiety. ontosight.ai This structure, with its two phenolic hydroxyl groups and an α,β-unsaturated carbonyl system, is key to its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| CAS Number | 149030-02-4 |

Data sourced from public chemical databases.

Synthesis and Biosynthesis

The biosynthesis of this compound involves the phenylpropanoid pathway, a major route for the synthesis of various phenolic compounds in plants. bohrium.commdpi.com The pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. unl.edunih.gov Tyrosine can also be a precursor for p-coumaric acid. wikipedia.org The p-hydroxyphenylethyl alcohol moiety is also derived from the phenylpropanoid pathway. The final step is the esterification of p-coumaric acid with p-hydroxyphenylethyl alcohol. While the general pathway is understood, the specific enzymes catalyzing the final esterification in different plant species are still a subject of research.

Chemical synthesis of this compound can be achieved through standard esterification methods, reacting p-coumaric acid or its activated derivative with p-hydroxyphenylethyl alcohol.

Natural Sources and Isolation

This compound has been isolated from a variety of plant species, highlighting its widespread distribution in the plant kingdom.

Table 2: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

| Polygonum orientale | Polygonaceae | Fruit |

| Stefania longa | Menispermaceae | Aerial parts |

| Polyalthia parviflora | Annonaceae | Stem |

| Goniothalamus laoticus | Annonaceae | Stems |

| Dendrobium falconeri | Orchidaceae | Stems |

| Dendrobium signatum | Orchidaceae | Aerial parts |

This table is a representative list and not exhaustive. Data compiled from various phytochemical studies. researchgate.netchula.ac.thgoogle.comgoogle.comcabidigitallibrary.org

Isolation of this compound from plant material typically involves extraction with organic solvents followed by various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to purify the compound.

Biological and Pharmacological Activities

Antioxidant and Free Radical Scavenging Effects

The phenolic hydroxyl groups in the structure of this compound are key to its antioxidant activity. ontosight.ai These groups can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. Studies have demonstrated its ability to scavenge various free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. chula.ac.thscience.gov The antioxidant capacity of this compound is comparable to or even greater than that of some well-known antioxidants. science.gov

Anti-inflammatory Mechanisms

This compound has shown potent anti-inflammatory effects. chula.ac.th Research indicates that it can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. chula.ac.th This inhibition of NO production is a significant indicator of its anti-inflammatory potential. The underlying mechanisms are thought to involve the modulation of inflammatory signaling pathways. While the parent compound p-coumaric acid has been shown to affect pathways like MAPK and NF-κB, the specific pathways modulated by the ester are an area of active investigation. frontiersin.orgresearchgate.net

Neuroprotective Potential

Emerging research points to the neuroprotective properties of this compound and related compounds. cymitquimica.com Its antioxidant activity is a primary contributor to this effect, as oxidative stress is a major factor in the pathogenesis of neurodegenerative diseases. nih.govnih.gov Furthermore, related phenolic compounds have been shown to inhibit the formation of α-synuclein fibrils, which are implicated in Parkinson's disease. researchgate.net The ability of this compound to cross the blood-brain barrier and exert its effects in the central nervous system is a critical aspect of its potential as a neuroprotective agent that requires further study.

Interaction with Cellular and Molecular Pathways

The biological activities of this compound are a result of its interaction with various cellular and molecular pathways. Its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes and transcription factors. While direct evidence for this compound is still being gathered, studies on its constituent, p-coumaric acid, have shown modulation of the MAPK and NF-κB signaling pathways. frontiersin.org The antioxidant effects are a direct consequence of its chemical structure, but it may also influence endogenous antioxidant enzyme systems. Further research is needed to fully elucidate the specific molecular targets and signaling cascades affected by this compound.

Analytical and Metabolic Profile

Analytical Techniques for Identification and Quantification

The identification and quantification of this compound in various matrices rely on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common method for its analysis. science.gov Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for the structural elucidation of the isolated compound. researchgate.netspringermedicine.com These analytical methods are essential for quality control of plant extracts and for pharmacokinetic studies.

Metabolism and Bioavailability

This compound is a natural phenolic ester with a growing body of research highlighting its significant biological potential. Its antioxidant, anti-inflammatory, and potential neuroprotective properties, rooted in its distinct chemical structure, make it a compelling subject for further scientific inquiry. Continued investigation into its mechanisms of action, metabolic fate, and potential applications will be crucial in unlocking its full therapeutic and industrial value.

Structure

3D Structure

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H16O4/c18-15-6-1-13(2-7-15)5-10-17(20)21-12-11-14-3-8-16(19)9-4-14/h1-10,18-19H,11-12H2/b10-5+ |

InChI Key |

ZCFLGZLKECDZFW-BJMVGYQFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCOC(=O)/C=C/C2=CC=C(C=C2)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCOC(=O)C=CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of P Hydroxyphenylethyl P Coumarate

Natural Biological Sources and Distribution

The compound p-Hydroxyphenylethyl p-coumarate is not ubiquitous in the plant kingdom but has been successfully isolated from a select number of species across different families. Its presence is often part of a complex mixture of other secondary metabolites.

Detailed phytochemical investigations have confirmed the presence of this compound in the following plant species:

Polyalthia parviflora : This plant has been a source for the isolation of this compound, along with other compounds like p-hydroxyphenylethyl ferulate. researchgate.netspringermedicine.com

Goniothalamus laoticus : The stems of this plant have yielded this compound, among other known compounds. researchgate.netnih.govbiocrick.com

Polygonum orientale : The fruits of this species have been reported to contain this compound. researchgate.netgoogle.com

Citrus reticulata : Commonly known as the mandarin orange, the wood of this plant contains this compound. researchgate.netnih.gov

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Polyalthia parviflora | Annonaceae | Stem researchgate.netspringermedicine.com |

| Goniothalamus laoticus | Annonaceae | Stems researchgate.netnih.govbiocrick.com |

| Polygonum orientale | Polygonaceae | Fruit researchgate.netgoogle.com |

| Citrus reticulata | Rutaceae | Wood researchgate.netnih.gov |

| Dendrobium falconeri | Orchidaceae | Stems researchgate.net |

| Ficus esquiroliana | Moraceae | Stems researchgate.net |

| Stefania longa | Menispermaceae | Aerial parts google.comgoogle.com |

The distribution of this compound within a plant is not uniform and is often localized to specific tissues. Research has shown its presence in various plant parts, including:

Stems: The stems of Polyalthia parviflora researchgate.netspringermedicine.com, Goniothalamus laoticus researchgate.netnih.govbiocrick.com, Ficus esquiroliana researchgate.net, and Dendrobium falconeri researchgate.net have been identified as sources of this compound.

Fruits: In Polygonum orientale, the compound has been isolated from the fruit. researchgate.netgoogle.com

Wood: The wood of Citrus reticulata has been found to contain this compound. researchgate.netnih.gov

Aerial Parts: For Stefania longa, the compound is found in the aerial parts of the plant. google.comgoogle.com

Advanced Isolation and Purification Techniques in Research

The isolation and purification of this compound from its natural sources rely on a combination of chromatographic and spectroscopic techniques. These methods are essential for separating the compound from a complex mixture of other plant constituents and for confirming its chemical structure.

Chromatography is a fundamental technique for the separation of chemical compounds. In the context of isolating this compound, the following methods have been employed:

Silica (B1680970) Gel Chromatography: This is a widely used adsorption chromatography technique. Crude plant extracts are passed through a column packed with silica gel, and different compounds are separated based on their polarity. researchgate.net

Polyamide Chromatography: Polyamide column chromatography is particularly effective for the separation of phenolic compounds. researchgate.netnih.gov It has been utilized in the isolation of this compound from Polygonum orientale. researchgate.net

Once a compound is isolated, its structure must be elucidated. Spectroscopic methods are indispensable for this purpose, providing detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are crucial for determining the precise structure of organic molecules. Complete ¹H and ¹³C NMR assignments have been obtained for this compound isolated from Polyalthia parviflora. researchgate.netspringermedicine.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, which helps in determining its molecular weight and elemental composition. This technique has been used in studies involving the isolation of this compound. researchgate.netresearchgate.net

Chemical Synthesis and Biosynthetic Pathways of P Hydroxyphenylethyl P Coumarate

Laboratory Synthesis Approaches and Methodological Advancements

The laboratory synthesis of p-hydroxyphenylethyl p-coumarate and its derivatives primarily involves the formation of an ester bond between a p-coumarate moiety and an alcohol. Various methods have been developed to achieve this, ranging from classical chemical reactions to more advanced chemo-enzymatic strategies.

The direct esterification of p-coumaric acid is a common strategy for producing its derivatives. However, the resonance of the phenolic hydroxyl group can decrease the nucleophilicity of the carboxylic acid's carbonyl group, making the reaction challenging. ukm.my To overcome this, several approaches are employed.

Fischer Esterification: This acid-catalyzed method involves reacting p-coumaric acid with an alcohol, such as phenethyl alcohol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions. ukm.mymdpi.com This method has been successfully used to prepare a variety of alkyl p-coumarate esters. mdpi.commdpi.com For example, ethyl p-coumarate can be synthesized by reacting p-coumaric acid with ethanol (B145695) and sulfuric acid at 70°C. semanticscholar.org

Mitsunobu Reaction: This reaction provides an alternative for synthesizing p-coumarate esters, particularly when mild conditions are required. It involves the use of triphenylphosphine (B44618) (TPP) and a diazo compound like diisopropyl azodicarboxylate (DIAD) to facilitate the esterification between p-coumaric acid and an alcohol. mdpi.commdpi.com

Multi-step Synthesis via Acyl Chloride: To enhance the reactivity of the carboxylic acid, a multi-step procedure can be utilized. This involves:

Protection: The phenolic hydroxyl group of p-coumaric acid is first protected, for instance, through acetylation using acetic anhydride (B1165640). ukm.my

Activation: The protected carboxylic acid is then converted into a more reactive acyl chloride using a chlorinating agent. ukm.my

Esterification: The resulting acyl chloride readily reacts with an alcohol, like phenethyl alcohol, to form the ester. ukm.my

Deprotection: The protecting group is removed in the final step to yield the desired p-coumarate ester. ukm.my

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | p-Coumaric acid, Alcohol, H₂SO₄ (catalyst) | Acid-catalyzed, direct reaction, often requires reflux. | ukm.mymdpi.comsemanticscholar.org |

| Mitsunobu Reaction | p-Coumaric acid, Alcohol, Triphenylphosphine (TPP), Diisopropyl azodicarboxylate (DIAD) | Mild conditions, good for sensitive substrates. | mdpi.commdpi.com |

| Multi-step (via Acyl Chloride) | 1. Acetic anhydride (protection) 2. Chlorinating agent (activation) 3. Alcohol 4. Deprotection agent | Overcomes low reactivity of the carboxylic acid; involves protection/deprotection steps. | ukm.my |

The synthetic methodologies applied to p-coumaric acid are also used to generate a wide array of analogs and related compounds, enabling the exploration of structure-activity relationships. For instance, a series of alkyl p-coumarate esters with varying chain lengths (from methyl to dodecyl) have been prepared using Fischer esterification and Mitsunobu reactions. mdpi.com Similarly, amides like N-phenethyl-p-coumaramide have been synthesized through a multi-step process involving acetylation, chlorination, amidation with phenethylamine (B48288), and subsequent deacetylation. ukm.my The synthesis of related natural products, such as p-hydroxyphenylethyl trans-caffeoate, has also been achieved using similar esterification protocols. google.com

Chemo-enzymatic approaches combine chemical synthesis with enzymatic catalysis to create more sustainable and selective reaction pathways. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), often supplied as the immobilized preparation Novozym 435®, are widely used for the synthesis of phenolic acid esters. mdpi.comresearchgate.net These enzymes can catalyze transesterification reactions under mild conditions. mdpi.com

One chemo-enzymatic route to alkyl p-coumarates involves a two-step process:

Knoevenagel-Doebner Condensation: p-Hydroxybenzaldehyde is reacted with malonic acid to form p-coumaric acid. mdpi.com

Enzymatic Esterification: The resulting p-coumaric acid is then esterified with an alcohol, catalyzed by an enzyme like CAL-B. mdpi.comresearchgate.net

This method offers a greener alternative to purely chemical syntheses, although challenges such as the immiscibility between substrates can sometimes limit its success. mdpi.com

Biosynthetic Pathways and Precursor Metabolism

In nature, this compound is a product of secondary metabolism. Its biosynthesis relies on the availability of its two core components: p-coumaric acid and p-hydroxyphenylethanol (tyrosol). The central pathway providing the p-coumaric acid precursor is the phenylpropanoid pathway.

The phenylpropanoid pathway is a major metabolic route in plants that converts the amino acid L-phenylalanine into a variety of essential secondary metabolites. wikipedia.org This pathway is the primary source of p-coumaric acid, which serves as a crucial intermediate for the biosynthesis of countless compounds, including flavonoids, lignin (B12514952), and hydroxycinnamic acid esters. wikipedia.orgpnas.orgwur.nl The pathway begins with phenylalanine and proceeds through a series of core enzymatic reactions to produce 4-coumaroyl-CoA, the activated form of p-coumaric acid. wikipedia.orgembopress.org This activated thioester is a key branch-point, directing carbon flux towards different downstream biosynthetic routes. pnas.orgnih.gov

Three core enzymes are fundamental to the initial steps of the phenylpropanoid pathway leading to the formation of activated p-coumaric acid. nih.govnih.gov

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step in the pathway, the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. wikipedia.orgoup.commdpi.com Some plants and microorganisms possess a bifunctional PAL, also known as phenylalanine/tyrosine ammonia-lyase (PTAL), which can directly convert L-tyrosine to p-coumaric acid. wikipedia.orgnih.govuniprot.orgresearchgate.net

Cinnamate 4-Hydroxylase (C4H): C4H is a cytochrome P450-dependent monooxygenase that catalyzes the second step. oup.comcas.cz It hydroxylates trans-cinnamic acid at the para-position (C4) of the phenyl ring to yield p-coumaric acid. embopress.orgnih.gov This reaction is considered the first plant-specific step in the phenylpropanoid pathway, as PAL activity is also found in some fungi and bacteria. embopress.org

4-Coumarate:CoA Ligase (4CL): This is the final enzyme in the general phenylpropanoid pathway. nih.govnih.gov It activates p-coumaric acid by ligating it to Coenzyme A (CoA), forming the high-energy thioester p-coumaroyl-CoA. pnas.orgfrontiersin.org This activated molecule is the direct precursor for many branching pathways, including the one leading to the synthesis of this compound. pnas.orgnih.govmdpi.com

| Enzyme | Abbreviation | Substrate(s) | Product | Function | Reference |

|---|---|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic Acid | Catalyzes the first committed step in the phenylpropanoid pathway. | wikipedia.orgoup.com |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic Acid | p-Coumaric Acid | Hydroxylates cinnamic acid to form p-coumaric acid. | nih.govoup.comcas.cz |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric Acid | p-Coumaroyl-CoA | Activates p-coumaric acid to its CoA ester, a key branch-point metabolite. | pnas.orgnih.govnih.gov |

Proposed Enzymatic Steps for p-Hydroxyphenylethyl Moiety Formation.

The formation of the p-hydroxyphenylethyl moiety, also known as tyrosol, is a critical step in the biosynthesis of this compound and other related phenylethanoid glycosides (PhGs). nih.govmdpi.com Isotope labeling experiments have identified the amino acid L-tyrosine as the primary precursor for this part of the molecule. nih.gov The proposed biosynthetic pathway from tyrosine to tyrosol involves a sequence of three main enzymatic reactions: decarboxylation, oxidation, and reduction. nih.gov

The initial step is the decarboxylation of L-tyrosine to produce tyramine (B21549). This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC), an enzyme whose involvement in the biosynthesis of related compounds like acteoside has been reported in species such as Rehmannia glutinosa. nih.gov

Following this, tyramine undergoes oxidative deamination to form 4-hydroxyphenylacetaldehyde. This transformation is believed to be carried out by a copper-containing amine oxidase (CuAO). nih.gov The final step in the formation of the p-hydroxyphenylethyl moiety is the reduction of the aldehyde group of 4-hydroxyphenylacetaldehyde to an alcohol group, yielding tyrosol. This reduction is catalyzed by an alcohol dehydrogenase (ALDH). nih.gov

These enzymatic steps are integral to the biosynthesis of numerous PhGs in medicinal plants. mdpi.com The table below summarizes the proposed enzymatic sequence for the formation of the p-hydroxyphenylethyl moiety.

| Step | Precursor | Enzyme | Product | Function |

| 1 | L-Tyrosine | Tyrosine Decarboxylase (TyDC) | Tyramine | Decarboxylation |

| 2 | Tyramine | Copper-Containing Amine Oxidase (CuAO) | 4-Hydroxyphenylacetaldehyde | Oxidative Deamination |

| 3 | 4-Hydroxyphenylacetaldehyde | Alcohol Dehydrogenase (ALDH) | p-Hydroxyphenylethyl alcohol (Tyrosol) | Reduction |

Metabolic Engineering Approaches for Biosynthesis of Related Phenolic Compounds.

Metabolic engineering offers powerful strategies for enhancing the production of valuable phenolic compounds, including the precursors of this compound, in both plants and microbial systems. nih.govcore.ac.uk These techniques aim to modify the organism's metabolic pathways to increase the yield of desired substances or even to produce novel compounds. core.ac.uk

A primary strategy in metabolic engineering is to increase the metabolic flux towards the target compounds by manipulating precursor supply. acs.org The biosynthesis of most phenolic compounds originates from the shikimate pathway, which provides essential aromatic precursors. acs.org Therefore, engineering efforts often focus on ensuring a sufficient and balanced supply of initial substrates for this pathway, such as phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). acs.org

Genetic engineering techniques are central to these approaches. This can involve the introduction of new genes to create novel biosynthetic routes or the overexpression of endogenous genes, such as those encoding transcription factors, to up-regulate entire pathways. nih.govcore.ac.uk Conversely, undesirable competing metabolic pathways can be down-regulated or silenced using technologies like RNA interference (RNAi). core.ac.uk

The advent of precise genome editing tools, particularly the CRISPR/Cas9 system, has revolutionized metabolic engineering. frontiersin.org This technology allows for targeted gene knockouts, insertions, and modifications with high efficiency. For instance, CRISPR/Cas9 has been used in Salvia miltiorrhiza to target and disrupt a negative regulator of phenolic acid biosynthesis, leading to an increased accumulation of the desired compounds. frontiersin.org In another study, multiplexed CRISPR/Cas9 was used to knock out multiple laccase genes, which confirmed their key role in lignin and phenolic acid biosynthesis by observing a significant decrease in their production. frontiersin.org These approaches provide a powerful method for dissecting and manipulating complex metabolic networks to improve the quality and yield of medicinal components. frontiersin.org

Heterologous production in microbial hosts like Escherichia coli is another promising avenue. By transferring the entire biosynthetic pathway from a plant into a microbe, it is possible to achieve sustainable and scalable production of complex molecules like verbascoside (B1683046), a phenylethanoid glycoside structurally related to this compound. nih.gov

The table below details several metabolic engineering strategies applied to the biosynthesis of phenolic compounds.

| Engineering Strategy | Target Gene/Pathway | Organism/System | Objective |

| Overexpression of Transcription Factors | Structural regulatory genes of polyphenol pathways | Plants | Enhance overall polyphenol levels. nih.gov |

| Enhancement of Precursor Supply | Shikimate Pathway | Microorganisms | Increase flux to phenolic acids. acs.orgnih.gov |

| Transgene Introduction | Stilbene synthase from Vitis riparia | Strawberry (Fragaria x ananassa) | Introduce resveratrol (B1683913) biosynthesis. core.ac.uk |

| CRISPR/Cas9 Knockout | bZIP2 (negative regulator) | Salvia miltiorrhiza | Increase phenolic acid content. frontiersin.org |

| CRISPR/Cas9 Multiplex Knockout | Laccase (SmLAC) genes | Salvia miltiorrhiza | Elucidate role in lignin and phenolic acid biosynthesis. frontiersin.org |

| Heterologous Expression | Verbascoside biosynthetic pathway enzymes | Escherichia coli | Sustainable production of phenylethanoid glycosides. nih.gov |

In Vitro and Preclinical Biological Activity Spectrum of P Hydroxyphenylethyl P Coumarate

Antioxidant and Free Radical Scavenging Mechanisms

The chemical structure of p-hydroxyphenylethyl p-coumarate, featuring two phenolic rings with hydroxyl groups, inherently suggests a capacity for antioxidant activity. ontosight.ai Phenolic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov

The antioxidant potential of this compound has been evaluated using standard in vitro assays that measure its ability to scavenge synthetic radicals. These assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing antioxidant power (FRAP) tests, are common methods for screening the antioxidant capacity of chemical compounds. nih.govmdpi.come3s-conferences.org

In a study evaluating compounds isolated from the aerial parts of Dendrobium signatum, this compound was assessed for its free-radical scavenging activity. chula.ac.th The compound demonstrated promising scavenging activity against the ABTS radical. chula.ac.th Furthermore, it showed a notable ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. chula.ac.th While p-coumaric acid itself has shown activity in DPPH, ABTS, and FRAP assays, specific quantitative data for its ester with p-hydroxyphenylethyl alcohol in all these assays remains limited in published literature. mdpi.comscience.gov

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Activity | Source |

|---|---|---|

| ABTS Radical Scavenging | Promising activity noted | chula.ac.th |

| Lipid Peroxidation Inhibition | Promising inhibition (53-70% range at 5 µM for a group of related compounds) | chula.ac.th |

While in vitro chemical assays are valuable for initial screening, cell-based assays provide a more biologically relevant measure of antioxidant activity, accounting for factors like cell uptake and metabolism. scispace.com There is currently a lack of specific studies investigating the cellular antioxidant activity of this compound in preclinical models. However, the activities of its parent compounds offer some insight. Tyrosol has been shown to exert protective effects against oxidative injury in various cell models, including Caco-2 intestinal cells and L6 muscle cells, by preventing membrane damage and increasing the production of antioxidant enzymes like heme oxygenase-1. nih.gov Similarly, p-coumaric acid has demonstrated protective effects in cultured endothelial cells and keratinocytes against oxidative stress. nih.govmdpi.com These findings suggest that this compound could potentially exhibit antioxidant activity in a cellular context, although direct experimental verification is required.

Reactive oxygen species (ROS), such as the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are byproducts of normal metabolism. mdpi.comfrontiersin.org When produced in excess, they cause oxidative stress, leading to cellular damage. mdpi.com Phenolic antioxidants neutralize these reactive species through various mechanisms.

The primary mechanism involves the direct scavenging of free radicals. The hydroxyl groups on the aromatic rings of this compound can donate a hydrogen atom to a radical, neutralizing it and forming a more stable phenoxyl radical. nih.gov This action breaks the oxidative chain reaction. nih.gov The stability of the resulting phenoxyl radical is key to the antioxidant efficacy. Additionally, phenolic compounds can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which prevents them from participating in the Fenton reaction to generate the highly damaging hydroxyl radical. nih.gov While these are the generally accepted mechanisms for phenolic antioxidants, specific studies detailing the precise ROS neutralization pathways for this compound are not yet available.

Anti-inflammatory Effects and Mechanistic Investigations

Inflammation is a critical immune response that, when dysregulated, contributes to a wide range of chronic diseases. nih.gov Phenolic acids and their derivatives are widely studied for their potential to modulate inflammatory pathways. nih.govmdpi.com

A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages. These mediators include nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). mdpi.com

In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, this compound was found to be a potent inhibitor of nitric oxide (NO) production. chula.ac.th It displayed a half-maximal inhibitory concentration (IC₅₀) of 6.18 ± 0.50 µM, indicating significant anti-inflammatory potential at the cellular level. chula.ac.th This level of inhibition is comparable to or greater than that of other known anti-inflammatory natural compounds. chula.ac.th

Table 2: Inhibition of Nitric Oxide Production by this compound

| Cell Model | Stimulant | Mediator | IC₅₀ Value (µM) | Source |

|---|

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 6.18 ± 0.50 | chula.ac.th |

The production of inflammatory mediators is controlled by complex intracellular signaling networks. Key pathways involved in the inflammatory response include Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which act as master regulators of genes encoding pro-inflammatory proteins. acs.orgmdpi.com Other pathways such as the NLRP3 inflammasome, Nrf2, Toll-like receptors (TLRs), and IL-17 signaling also play crucial roles. nih.govacs.org

Currently, there is no direct experimental evidence detailing the specific effects of this compound on these signaling pathways. However, studies on structurally related compounds provide a basis for potential mechanisms. For instance, p-coumaric acid has been shown to exert anti-inflammatory effects by modulating the Nrf2 pathway, which regulates the expression of antioxidant enzymes. nih.gov Derivatives like methyl p-coumarate have been demonstrated to inhibit the NF-κB signaling pathway in activated macrophages. researchgate.net The potent inhibition of NO production by this compound strongly suggests that it may interfere with upstream signaling pathways like NF-κB and/or MAPKs, as these are critical for the expression of the inducible nitric oxide synthase (iNOS) enzyme responsible for NO production during inflammation. chula.ac.thmdpi.com Further research is necessary to elucidate the precise molecular targets of this compound within these complex inflammatory cascades.

Antimicrobial and Antifungal Activities

The potential of this compound as an antimicrobial and antifungal agent has been explored against several common pathogens. Research provides specific insights into its efficacy, or lack thereof, against both bacterial and fungal strains.

Studies evaluating the direct inhibitory effects of this compound have yielded specific outcomes. In an investigation involving compounds isolated from the wood of Citrus reticulata (Mandarin Orange), this compound was tested for its ability to inhibit the growth of a panel of microorganisms. The compound showed no significant antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus (including a methicillin-resistant strain), the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, or the dermatophytic fungus Microsporum gypseum at concentrations up to 200 mg/L. researchgate.net

While an acetonic extract of the mandarin tree wood did exhibit antimicrobial properties, the purified this compound itself was inactive under the tested conditions. researchgate.net This suggests that the observed activity of the crude extract is attributable to other constituents. researchgate.net

| Microorganism | Type | Result (at 200 mg/L) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bacterium (Gram-positive) | No Activity | researchgate.net |

| Staphylococcus aureus (MRSA) | Bacterium (Gram-positive) | No Activity | researchgate.net |

| Escherichia coli | Bacterium (Gram-negative) | No Activity | researchgate.net |

| Pseudomonas aeruginosa | Bacterium (Gram-negative) | No Activity | researchgate.net |

| Microsporum gypseum | Fungus | No Activity | researchgate.net |

The scientific literature reviewed does not propose specific mechanisms of antimicrobial or antifungal action for this compound. Since the compound did not exhibit significant direct inhibitory activity against the tested strains, mechanistic studies have not been a primary focus of research. researchgate.net

Enzyme Modulation and Receptor Interaction Studies

Research has shown that p-coumaric acid, a component of this compound, can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis. encyclopedia.pubnih.gov This inhibitory effect is particularly notable on human tyrosinase. encyclopedia.pubnih.gov The structural similarity of p-coumaric acid to L-tyrosine, the natural substrate for tyrosinase, allows it to compete for the enzyme's active site. encyclopedia.pubmdpi.com This competition is a proposed mechanism for its ability to reduce melanin production. encyclopedia.pubmdpi.com

In studies using B16 melanoma cells, p-coumaric acid has been observed to inhibit melanogenesis, particularly when stimulated by α-melanocyte-stimulating hormone (α-MSH). mdpi.com This suggests that it may primarily act on newly stimulated melanin synthesis rather than affecting pre-existing melanin. encyclopedia.pub Interestingly, while p-coumaric acid is a potent inhibitor of human tyrosinase, its ester derivative, methyl p-coumarate, has shown greater efficacy in reducing melanin synthesis in human epidermal melanocytes. nih.govnih.gov This difference may be attributed to the higher cell membrane permeability of the methyl ester. nih.govnih.gov

It is important to note that the inhibitory effects on tyrosinase are not always straightforward. For instance, some compounds that are potent inhibitors of mushroom tyrosinase, which is often used in screening assays, may have different effects on mammalian tyrosinase. mdpi.com Additionally, some tyrosinase inhibitors can lead to a compensatory increase in tyrosinase gene expression. mdpi.com

Table 1: Comparative Inhibitory Effects on Tyrosinase and Melanin Synthesis

| Compound | Target | Activity | IC₅₀ Value | Reference |

| p-Coumaric Acid | Human Tyrosinase | Inhibition | 3 µM | encyclopedia.pubnih.gov |

| Methyl p-coumarate | Human Tyrosinase | Inhibition | 30 µM | encyclopedia.pubnih.gov |

| p-Coumaric Acid | B16 Melanoma Cells | Antimelanogenic | Weaker than methyl p-coumarate | nih.gov |

| Methyl p-coumarate | Human Epidermal Melanocytes | Antimelanogenic | More effective than p-coumaric acid | nih.govnih.gov |

Evidence suggests that this compound and related compounds may interact with serotonin (B10506) receptors, specifically the 5-HT₇ receptor. researchgate.net The 5-HT₇ receptor, a G-protein-coupled receptor, is involved in various central nervous system processes, and its modulation is a target for therapeutic development for conditions like depression and cognitive disorders. nih.govfrontiersin.org Activation of the 5-HT₇ receptor stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Studies have shown that certain compounds can act as agonists or antagonists at this receptor, influencing its signaling pathways. frontiersin.orgwne.edu For instance, the 5-HT₇ receptor has been linked to the regulation of mood, sleep, and learning and memory. nih.gov The potential for compounds like this compound to bind to and modulate the activity of the 5-HT₇ receptor is an area of ongoing research. researchgate.netfrontiersin.org

p-Coumaric acid derivatives have been investigated for their ability to modulate the activity of aldo-keto reductases (AKRs) and cruzain, particularly in the context of antiprotozoal activity. mdpi.com AKRs are a superfamily of enzymes that play a role in the metabolism of a wide range of substances, including drugs and carcinogens. nih.govnih.gov In the context of Trypanosoma cruzi, the parasite that causes Chagas disease, both AKR and cruzain, a key cysteine protease, are considered potential drug targets. mdpi.com

Molecular docking studies have suggested that certain p-coumarate derivatives can bind to both AKR and cruzain. mdpi.com The interaction with these enzymes is thought to be a potential mechanism for the observed trypanocidal activity of these compounds. mdpi.com The binding is often favored by hydrophobic interactions between the compound and the enzyme's active site. mdpi.com

Other Specific Preclinical Biological Activities

Several derivatives of p-coumaric acid have demonstrated trypanocidal activity against Trypanosoma cruzi in vitro. mdpi.com The effectiveness of these compounds appears to be influenced by the nature of the ester substituent. For instance, increasing the length of the aliphatic carbon chain in the ester group has been shown to enhance trypanocidal potency. mdpi.com

One of the more active derivatives, pentyl p-coumarate, was found to induce cell death in T. cruzi epimastigotes through a necrotic mechanism. mdpi.com This was evidenced by an increase in cells labeled with 7-AAD, a rise in reactive oxygen species, and a loss of mitochondrial membrane potential. mdpi.com Scanning electron microscopy further confirmed the loss of cellular integrity in the parasites treated with this compound. mdpi.com

**Table 2: Trypanocidal Activity of p-Coumaric Acid Derivatives against *T. cruzi***

| Compound | Parasite Stage | IC₅₀ (µM) | Reference |

| Methyl p-coumarate | Epimastigote | 601.06 ± 249.17 | mdpi.com |

| Ethyl p-coumarate | Epimastigote | 216.06 ± 109.25 | mdpi.com |

| Pentyl p-coumarate | Epimastigote | 5.16 ± 1.28 | mdpi.com |

| Pentyl p-coumarate | Trypomastigote | 61.63 ± 28.59 | mdpi.com |

| Isopentyl p-coumarate | Epimastigote | 13.23 ± 2.56 | mdpi.com |

| Isopentyl p-coumarate | Trypomastigote | 111.31 ± 38.70 | mdpi.com |

p-Coumaric acid has been identified as a potential inhibitor of Herpes Simplex Virus Type 1 (HSV-1). mdpi.com HSV-1 is a widespread human pathogen responsible for a variety of infections. nih.gov In silico studies have suggested that p-coumaric acid may exert its antiviral effect by binding to the active site of HSV-1 glycoprotein (B1211001) D (gD). mdpi.com Glycoprotein D is essential for the virus to enter host cells, so by targeting this protein, p-coumaric acid may prevent viral fusion and entry. mdpi.com

The inhibition of viral entry is a critical step in preventing the HSV life cycle. mdpi.com Research into natural compounds that can interfere with this process is ongoing, with the aim of developing new antiviral therapies, including those that may be effective against drug-resistant strains of the virus. nih.gov

Structure Activity Relationships Sar and Rational Design of Derivatives

Impact of Structural Moieties on Biological Activities

Furthermore, the p-hydroxyphenylethyl alcohol moiety serves as a building block for essential proteins and a precursor for important signaling molecules in the body. lookchem.com In drug design, this group can be modified to influence the pharmacokinetic properties of a compound. For instance, studies on phenylethanoid glycosides, which also contain the hydroxyphenylethyl moiety, have demonstrated a broad spectrum of biological activities, including neuroprotective and immunomodulatory actions, highlighting the therapeutic potential of this structural unit. iu.edu Research has also shown that 4-hydroxyphenethyl alcohol can exhibit cytokinin-like activity, influencing plant growth and development. pjoes.comnih.gov

Derivatives of the p-coumarate moiety have been extensively studied, revealing that modifications can significantly impact bioactivity. For instance, esterification of p-coumaric acid has been shown to enhance its antitumor effects against melanoma cells, likely due to increased lipophilicity and improved cell membrane permeation. nih.gov The double bond in the coumarate structure is also a critical element for certain biological activities. numberanalytics.com

The biological activities of p-coumarate esters are diverse and include antifungal, anti-inflammatory, and anticancer properties. ontosight.ai The specific activity can be fine-tuned by altering the substitutions on the p-coumarate structure.

The bioavailability of phenolic compounds is a critical factor in their therapeutic efficacy. nih.gov Phenolic acid esters generally have lower bioavailability than their free acid forms, suggesting that a significant portion may be hydrolyzed in the colon. acs.org However, the increased lipophilicity conferred by the ester group can also enhance absorption through cell membranes. isnff-jfb.com Cinnamoyl esterases, present in the small intestine, can also facilitate the release of phenolic aglycones from their ester forms. google.com Therefore, the ester linkage in p-hydroxyphenylethyl p-coumarate influences its absorption, metabolism, and ultimately, its biological activity at target sites.

Design, Synthesis, and Evaluation of Synthetic Analogs and Derivatives

The rational design of analogs of this compound involves systematic modifications of its structure to optimize a desired biological activity. Key areas of modification include the alkyl chain of the ester and the phenolic hydroxyl groups.

The length of the alkyl chain in p-coumarate esters has a profound effect on their biological activity, often influencing their lipophilicity and ability to interact with biological membranes.

Antifungal Activity: Studies on the antifungal activity of p-coumarate fatty esters against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum have shown that an optimal alkyl chain length exists. Esters with shorter single carbon chains (8 to 10 carbons) exhibit higher antifungal activity. acs.org Longer chains (11 to 14 carbons) can lead to a decrease in activity. acs.org This suggests that a balance between hydrophobicity and some degree of water solubility is necessary for effective fungal membrane disruption.

Leishmanicidal and Trypanocidal Activity: In the context of antiparasitic activity, the alkyl chain length also plays a crucial role. For leishmanicidal activity against Leishmania braziliensis, a hexyl (C6) p-coumarate derivative showed the highest potency. google.com Increasing the chain length from methyl to ethyl potentiated the inhibitory effect, but further increases did not always lead to enhanced activity. google.com For instance, butyl p-coumarate had lower potency than the methyl ester. google.com Interestingly, branched chains, such as in isopentyl p-coumarate, can be more effective than their linear counterparts. google.com A similar trend is observed in trypanocidal activity, where pentyl p-coumarate was found to be highly effective. nih.gov

Anticancer and Antioxidant Activity: The lipophilicity imparted by the alkyl chain also influences anticancer and antioxidant activities. Esterification of p-coumaric acid, in general, improves its efficacy against melanoma cells. nih.gov In terms of antioxidant activity in oil-in-water emulsions, a "cut-off" effect is observed, where activity increases up to a certain chain length (e.g., C8 or C12) and then declines.

| Compound | Alkyl Chain Length | Biological Activity | Key Findings | References |

|---|---|---|---|---|

| Methyl p-coumarate | C1 | Leishmanicidal | Demonstrated good leishmanicidal activity (EC50 of 8.28 ± 0.14 μg/mL). | google.com |

| Ethyl p-coumarate | C2 | Leishmanicidal | Showed enhanced leishmanicidal activity compared to the methyl ester (EC50 of 4.91 ± 0.64 μg/mL). | google.com |

| Pentyl p-coumarate | C5 | Trypanocidal | Found to be the most active against Trypanosoma species. | nih.gov |

| Hexyl p-coumarate | C6 | Leishmanicidal | Exhibited the highest leishmanicidal potency against Leishmania braziliensis amastigote form. | google.com |

| Octyl/Nonyl/Decyl p-coumarate | C8-C10 | Antifungal | Displayed higher antifungal activity against B. cinerea and S. sclerotiorum. | acs.org |

The phenolic hydroxyl groups on both the p-hydroxyphenylethyl and p-coumarate moieties are critical for many of the compound's biological activities, particularly its antioxidant properties. Modification of these groups can lead to significant changes in efficacy.

Methylation of the phenolic hydroxyl groups, for example, has been shown to improve the antimicrobial activity of some coumarins by increasing their lipophilicity and, consequently, their ability to penetrate pathogen cell membranes. isnff-jfb.com However, this same modification can have a detrimental effect on antioxidant and antiproliferative activities, which often rely on the hydrogen-donating ability of the free hydroxyl group. isnff-jfb.com

In the context of c-Met kinase inhibition, the presence and position of hydroxyl and methoxy (B1213986) groups on the phenolic rings are crucial. In a study of tyrosol sinapate, a related compound, the presence of at least one methoxy group adjacent to the phenolic hydroxyl in the acid part was essential for inhibitory activity. nih.gov Omitting these methoxy groups, as in tyrosol coumarate, significantly reduced the activity. nih.gov This highlights the importance of the substitution pattern on the aromatic rings for specific enzyme-ligand interactions.

Development of Hybrid Molecules

The rational design of hybrid molecules that incorporate the this compound scaffold represents a strategic approach in medicinal chemistry and drug discovery. This strategy aims to combine the known biological activities of both the p-coumaric acid and the p-hydroxyphenylethyl (tyrosol) moieties into a single molecular entity, potentially leading to synergistic or enhanced therapeutic effects. The underlying principle is that by covalently linking these two pharmacophores, the resulting hybrid compound may exhibit improved pharmacokinetic properties, better target interaction, and a more potent biological response compared to the individual components or a simple mixture of them.

Research into hybrid molecules derived from p-coumaric acid has explored various therapeutic areas, including anticancer, anti-inflammatory, and skin-depigmenting applications. nih.govukm.my The development of these hybrids often involves modifying the core structure of this compound to optimize its activity.

One notable area of investigation has been the development of p-coumaric acid derivatives for cosmetic and dermatological use, particularly as skin-lightening agents. Patents have described the synthesis of novel derivatives, including hybrids of p-coumaric acid with tyrosol, tyramine (B21549), or dopamine. google.comgoogle.com These hybrid molecules were found to have a potent inhibitory effect on melanogenesis. The rationale for creating these hybrids was to enhance the depigmenting activity beyond that of p-coumaric acid alone. It was unexpectedly discovered that the activity of these grafted compounds was markedly superior to a simple mixture of the individual components, highlighting the advantage of the hybrid molecule approach. google.comgoogle.com The inhibitory activity of these derivatives was demonstrated on human tyrosinase, a key enzyme in melanin (B1238610) synthesis.

In the realm of anticancer research, studies have focused on combining the p-coumaroyl group with a phenethyl moiety to create ester and amide derivatives. ukm.my The objective was to leverage the potential anticancer activities associated with both p-coumaric acid derivatives and molecules containing a phenethyl group. The resulting compounds, phenethyl p-coumarate and N-phenethyl-p-coumaramide, were synthesized and evaluated for their anticancer activity against P388 leukemia murine cells, showing promise as potential anticancer drug candidates. ukm.my

Furthermore, the anti-inflammatory properties of p-coumarate derivatives have been explored through the synthesis of hybrid molecules. For instance, 4-methoxycinnamyl p-coumarate, isolated from Etlingera pavieana, demonstrated significant anti-inflammatory effects by suppressing key inflammatory pathways. nih.gov This suggests that creating hybrid esters of p-coumaric acid can lead to potent anti-inflammatory agents.

The antioxidant activity, a well-known property of phenolic compounds, is a key consideration in the design of this compound hybrids. The structure-activity relationship for antioxidant effects in hydroxycinnamic acid derivatives is well-documented. core.ac.uk The presence of the phenolic hydroxyl group is crucial for radical scavenging activity. Esterification of the carboxylic acid group can modulate the lipophilicity of the molecule, which in turn influences its antioxidant efficacy in different biological environments. For example, while some studies suggest that esterification can enhance antioxidant activity, others point to a "polar paradox," where less polar antioxidants are more effective in polar media and vice versa. acs.org

The synthesis of these hybrid molecules often requires a multi-step process involving protection of the phenolic hydroxyl groups, activation of the carboxylic acid group of p-coumaric acid (e.g., by converting it to an acid halide), followed by esterification or amidation with the desired alcohol or amine (such as p-hydroxyphenylethyl alcohol), and finally deprotection. ukm.my

The table below summarizes some of the hybrid molecules developed from or related to the this compound scaffold and their reported biological activities.

| Compound Name | Structure | Biological Activity | Research Findings |

| This compound | p-coumaric acid esterified with p-hydroxyphenylethyl alcohol | Antioxidant, Anti-inflammatory | Naturally occurring compound with recognized bioactive properties. Serves as a scaffold for hybrid molecule design. |

| Phenethyl p-coumarate | p-coumaric acid esterified with phenethyl alcohol | Anticancer | Showed activity against P388 leukemia murine cells. ukm.my |

| N-Phenethyl-p-coumaramide | p-coumaric acid linked to phenethylamine (B48288) via an amide bond | Anticancer | Showed activity against P388 leukemia murine cells, with molecular docking studies suggesting interaction with key residues. ukm.my |

| p-Hydroxyphenylethyl trans-caffeoate | Caffeic acid esterified with p-hydroxyphenylethyl alcohol (tyrosol) | Depigmenting, Antiradical, Anti-inflammatory | A hybrid molecule designed for cosmetic and dermatological applications with strong inhibitory effects on melanogenesis. google.com |

| 4-Methoxycinnamyl p-coumarate | p-coumaric acid esterified with 4-methoxycinnamyl alcohol | Anti-inflammatory | Inhibited inflammatory response in LPS-stimulated macrophages by suppressing NF-κB, Akt, and AP-1 signaling pathways. nih.gov |

| p-Tyrosyl gallate | Gallic acid esterified with p-hydroxyphenylethyl alcohol (tyrosol) | Cytotoxic, Anticancer | Induced S-phase cell cycle arrest and inhibited DNA replication in cancer cells, suggesting potential as an anticancer drug. nih.gov |

This interactive table provides a snapshot of the research into hybrid molecules based on the this compound structure, underscoring the potential of this design strategy in developing new therapeutic agents with enhanced efficacy.

Advanced Analytical Methodologies for P Hydroxyphenylethyl P Coumarate Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating p-hydroxyphenylethyl p-coumarate from complex mixtures, enabling its detection and quantification. The choice of technique often depends on the sample matrix and the research objective.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds, including this compound and its constituents like p-coumaric acid. researchgate.netresearchgate.net HPLC systems coupled with Diode Array Detectors (DAD) or UV/Vis detectors are particularly effective due to the chromophoric nature of the compound, which arises from its aromatic rings and the conjugated double bond system. researchgate.netscielo.br

The separation is typically achieved using a reversed-phase column, such as a C18 column. researchgate.netscielo.br A gradient elution is often employed to achieve better separation of multiple phenolic compounds within a sample. researchgate.net This involves a mobile phase consisting of two solvents, commonly an acidified aqueous solution (e.g., water with acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netscielo.br The detector monitors the eluent at specific wavelengths; for instance, phenolic acids are often detected around 300 nm. pan.olsztyn.pl The identification of this compound is confirmed by comparing its retention time and UV spectrum with that of a known standard. pan.olsztyn.plnih.gov The validation of such HPLC-DAD methods demonstrates high linearity, sensitivity, accuracy, and precision for the analysis of phenolic compounds. researchgate.net

Table 1: Exemplary HPLC-DAD Conditions for Phenolic Compound Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netscielo.br |

| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | researchgate.netscielo.br |

| Flow Rate | Typically 0.5 - 1.0 mL/min | scielo.br |

| Detection | DAD or UV/Vis at specific wavelengths (e.g., 283 nm, 300 nm) | scielo.brpan.olsztyn.pl |

| Injection Volume | 20 µL | scielo.br |

| Temperature | 30-40 °C | researchgate.netscielo.br |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of phenolic compounds, though it typically requires a derivatization step to increase the volatility of non-volatile compounds like this compound. researchgate.net The hydroxyl groups of the compound are chemically modified, for example, through silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce more volatile trimethylsilyl (B98337) (TMS) derivatives. researchgate.nettandfonline.comusda.gov

Once derivatized, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the capillary column. The separated components then enter the mass spectrometer, which provides detailed mass spectra. These spectra show the molecular ion peak and characteristic fragmentation patterns that are used for definitive identification. researchgate.net For instance, the mass spectra of TMS derivatives of p-coumaric acid esters show specific fragment ions that are useful for their characterization and quantification, even in trace amounts within complex environmental samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the precise and reliable determination of trace compounds in complex biological and plant matrices. nih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for analyzing compounds like this compound without the need for derivatization. nih.gov

In LC-MS analysis, after chromatographic separation, the analyte is ionized, commonly using techniques such as electrospray ionization (ESI), and then detected by the mass spectrometer. The resulting mass spectrum provides the molecular weight of the compound through the molecular ion peak and structural information from its fragmentation patterns. This definitive data confirms the identity of the compound. LC-MS is particularly advantageous for complex samples where co-eluting compounds might interfere with other detectors. nih.gov

The effective analysis of this compound from natural sources necessitates robust sample preparation to extract the compound and remove interfering substances from the complex matrix. researchgate.net The choice of extraction method is crucial for achieving accurate and reproducible results.

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net LLE utilizes two immiscible solvents to partition the analyte from the sample matrix. researchgate.net SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. researchgate.net For plant materials, an initial extraction is often performed using solvents like ethanol (B145695) or methanol, sometimes with maceration or sonication to improve efficiency. scielo.brtandfonline.comusda.gov The crude extract may then be further purified. For example, an aqueous ethanol extract of hemp roots was fractionated using solvents of increasing polarity, such as methylene (B1212753) chloride and ethyl acetate, to separate compounds based on their hydrophobicity. nih.gov These extraction and purification steps are critical for concentrating the analyte and minimizing matrix effects in subsequent chromatographic and spectroscopic analyses. nih.govresearchgate.net

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods are essential for the unambiguous determination of the chemical structure of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. nih.gov One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. nih.govresearchgate.net

For this compound, the ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), their integration (relative numbers), and their spin-spin coupling patterns, which give information about adjacent protons. The ¹³C NMR spectrum provides the number of non-equivalent carbon atoms and their chemical shifts. The complete assignment of all proton and carbon signals for this compound has been achieved through detailed NMR studies, often supported by two-dimensional (2D) NMR techniques. researchgate.net These assignments are crucial for confirming the structure of the isolated natural product. researchgate.net

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in Methanol-d4)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | Source |

| p-Coumaroyl moiety | researchgate.net | ||

| 1' | 127.1 | researchgate.net | |

| 2', 6' | 131.0 | 7.46 (d, J=8.6) | researchgate.net |

| 3', 5' | 116.7 | 6.81 (d, J=8.6) | researchgate.net |

| 4' | 161.0 | researchgate.net | |

| α' | 146.5 | 7.60 (d, J=15.9) | researchgate.net |

| β' | 115.1 | 6.33 (d, J=15.9) | researchgate.net |

| C=O | 168.9 | researchgate.net | |

| p-Hydroxyphenylethyl moiety | researchgate.net | ||

| 1'' | 130.2 | researchgate.net | |

| 2'', 6'' | 130.8 | 7.07 (d, J=8.5) | researchgate.net |

| 3'', 5'' | 116.2 | 6.72 (d, J=8.5) | researchgate.net |

| 4'' | 156.9 | researchgate.net | |

| α'' | 65.8 | 4.30 (t, J=7.0) | researchgate.net |

| β'' | 35.5 | 2.91 (t, J=7.0) | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of this compound, providing precise determination of its molecular weight and offering insights into its structure through fragmentation analysis. The compound has a molecular formula of C17H16O4 and a molecular weight of approximately 284.311 g/mol . targetmol.comjst.go.jp

In a typical mass spectrometry experiment, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound, the protonated molecule [M+H]+ would be observed at m/z 285.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure. The ester linkage in this compound is a primary site for cleavage. The fragmentation typically involves the cleavage of this ester bond, leading to the formation of distinct fragment ions corresponding to the p-coumaric acid and p-hydroxyphenylethyl moieties. This analytical approach is crucial for definitively identifying the compound in complex mixtures, such as plant extracts. unl.edu

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C17H16O4 | The elemental composition of the compound. targetmol.com |

| Molecular Weight | 284.311 | The calculated molecular mass of the compound. targetmol.comjst.go.jp |

| Molecular Ion [M+H]⁺ | ~285 | The mass-to-charge ratio of the protonated molecule, commonly observed in positive ion mode ESI-MS. |

| Primary Fragmentation | Cleavage of ester bond | Collision-induced dissociation typically breaks the ester linkage, providing structural information. |

UV-Vis Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is dependent on its electronic structure. The UV-Vis spectrum of this compound is primarily dictated by the p-coumaroyl chromophore, which contains a conjugated system of a phenyl group and a propenoic acid moiety. This system is responsible for strong absorption in the UV region.

Research on similar compounds, such as ethyl p-coumarate, shows a maximum absorption wavelength (λmax) around 312 nm. nih.gov Studies of p-coumaric acid itself and its various derivatives consistently show strong absorbance between 290 nm and 315 nm. nih.govresearchgate.net The spectrum of this compound is expected to exhibit two main absorption bands: a high-intensity band above 300 nm and a second band at a shorter wavelength, generally between 250-290 nm. mdpi.comscielo.br These absorption characteristics are fundamental for the detection of the compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and for its quantification in various samples. nih.gov

| Compound | Maximum Absorption (λmax) | Solvent/Reference |

|---|---|---|

| This compound | ~324 nm, ~268 nm | Reported for a natural isolate. scielo.br |

| Ethyl p-coumarate | ~312 nm | Methanol. nih.gov |

| p-Coumaric acid | ~292 nm | Methanol. nih.gov |

| p-Coumaric acid | ~310 nm | General range observed in various studies. researchgate.net |

Preclinical Pharmacokinetics and Metabolism Studies of P Hydroxyphenylethyl P Coumarate

Absorption and Distribution Studies in In Vitro and Non-Human In Vivo Models

The initial phase of a compound's interaction with a biological system involves its absorption from the site of administration and subsequent distribution to various tissues.

While specific studies detailing the skin permeation of p-hydroxyphenylethyl p-coumarate are not extensively available in the reviewed scientific literature, the methodologies for assessing such compounds are well-established. The evaluation of percutaneous penetration is a critical step in developing topical formulations nih.govnih.gov.

In vitro and ex vivo models are standard for these investigations. These models include:

Ex Vivo Animal Skin: Skin from various animals like pigs, rats, and mice is often used as a surrogate for human skin due to ethical considerations and availability dovepress.comresearchgate.net.

Artificial Skin Models: Reconstituted or artificial skin models are also employed to study the dermatopharmacokinetic profile of topical agents nih.govresearchgate.net.

Franz Diffusion Cells: This is a common in vitro method used to quantify the permeation of a substance across a membrane, be it animal skin or an artificial variant mdpi.com.

These models help determine a compound's ability to cross the stratum corneum, the primary barrier of the skin mdpi.com. For a molecule like this compound, its lipophilicity and molecular weight would be key determinants of its passive diffusion across these barriers.

Metabolic Transformations and Enzyme Involvement

Once absorbed, compounds undergo metabolic transformations, primarily in the liver but also in other tissues like the intestine, which alter their structure and facilitate their elimination.

The structure of this compound contains an ester linkage, which is a common target for enzymatic action. It is highly probable that the initial metabolic step for this compound is hydrolysis by esterase enzymes. This reaction would cleave the ester bond, releasing its two constituent molecules: p-coumaric acid and p-hydroxyphenylethyl alcohol (tyrosol). This type of hydrolysis is a common metabolic pathway for ester-containing compounds .

Following hydrolysis, the liberated p-coumaric acid and tyrosol are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are enzymes that attach glucuronic acid to substrates.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group.

Studies using in vitro models, such as differentiated Caco-2 cells which mimic the human small intestinal epithelium, have shown that hydroxycinnamates like p-coumaric acid are metabolized into sulfate (B86663) and glucuronide conjugates researchgate.net. Following incubation of Caco-2 cells with various hydroxycinnamates, the formation of their sulfate conjugates was detected researchgate.net. This indicates that the intestinal epithelium plays a role in the metabolism of these compounds, a process that would likely apply to the p-coumaric acid moiety of this compound after its initial hydrolysis. Patents related to derivatives of p-coumaric acid also describe the creation of sulfate forms google.com.

The gut microbiota plays a significant role in the metabolism of many phenolic compounds that are not fully absorbed in the upper gastrointestinal tract. The p-coumarate moiety, once liberated from the parent ester, is a substrate for various bacterial enzymatic pathways.

Several bacterial species have been identified that can degrade p-coumaric acid. For instance, Lactobacillus plantarum possesses inducible enzymes that metabolize p-coumaric acid nih.gov. The degradation can proceed through decarboxylation to form 4-vinylphenol (B1222589) or reduction to phloretic acid nih.govcore.ac.uk.

In other bacteria, such as the phototrophic bacterium Rhodopseudomonas palustris, the anaerobic catabolism of p-coumarate proceeds through its conversion to benzoyl-CoA, which then enters a central degradation pathway nih.govresearchgate.netnih.gov. This process involves several enzymatic steps and has been characterized through transcriptomics and proteomics nih.gov. The soil actinobacterium Rhodococcus jostii also catabolizes p-coumarate through a β-oxidative pathway asm.orgnih.gov.

Table 1: Microbial Catabolism of p-Coumaric Acid in Non-Human Models

| Microorganism | Catabolic Pathway | Key Enzymes/Intermediates | Reference(s) |

|---|---|---|---|

| Rhodopseudomonas palustris | Anaerobic degradation to benzoyl-CoA | p-coumaroyl-CoA, 4-hydroxybenzoyl-CoA | nih.gov, researchgate.net, asm.org |

| Lactobacillus plantarum | Decarboxylation / Reduction | p-Coumarate decarboxylase (PDC), Vinylphenol reductase | core.ac.uk, nih.gov |

| Rhodococcus jostii RHA1 | β-oxidative deacetylation | p-Coumaroyl-CoA ligase (CouL) | asm.org, nih.gov |

| Brettanomyces bruxellensis | Decarboxylation to 4-vinylphenol | Phenylacrylic acid decarboxylase (PAD1) | science.gov |

Mechanistic Insights into Bioavailability (excluding human data)

The bioavailability of this compound is intrinsically linked to its metabolic fate. Based on preclinical models, the primary mechanism governing its systemic availability begins with its hydrolysis.

The absorption of hydroxycinnamic acids like p-coumaric acid is significantly greater in their free form compared to their conjugated or esterified forms researchgate.net. Therefore, the efficiency of enzymatic hydrolysis of this compound in the gastrointestinal tract is a critical rate-limiting step for the absorption of its bioactive components.

In vitro studies using Caco-2 cells suggest that metabolism within the enterocytes of the small intestine can be extensive researchgate.net. The formation of sulfate and glucuronide conjugates of the released moieties would represent a "first-pass" metabolic effect in the intestine, which could reduce the amount of the free compounds reaching systemic circulation. The lipophilicity of the parent ester may facilitate its initial uptake into enterocytes, where it would then be hydrolyzed and conjugated before being effluxed into the bloodstream or back into the intestinal lumen. The catabolism by gut bacteria represents another level of metabolic processing that influences which metabolites are ultimately absorbed systemically nih.govnih.gov.

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Signaling Pathways

While preliminary studies have associated p-hydroxyphenylethyl p-coumarate with antioxidant, anti-inflammatory, and antiviral effects, the precise molecular machinery through which it exerts these actions remains largely uncharacterized. ontosight.ainih.gov Future research must prioritize the identification of its direct biological targets. The compound's structural similarity to other phenolic acids suggests that it may modulate key inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of inflammatory responses. nih.govmdpi.com

Investigations into related p-coumaric acid derivatives have offered potential leads; for instance, certain analogs have shown trypanocidal activity by potentially targeting enzymes like aldo-keto reductases (AKR) and the cysteine protease cruzain (CZ). mdpi.com It is plausible that this compound could interact with these or other homologous enzymes in different biological contexts. Furthermore, its reported inhibitory effect on tyrosinase suggests that a deeper exploration of its role in melanogenesis and its potential interaction with other enzymes in related pathways is warranted. google.comgoogle.com Advanced proteomic and transcriptomic approaches could be employed to screen for binding partners and map the downstream signaling consequences of target engagement, thereby revealing novel mechanisms of action.

Development of Advanced Synthetic Strategies for Analogs with Enhanced Specificity

The therapeutic potential of this compound could be significantly enhanced through the strategic chemical modification of its core structure. Structure-activity relationship (SAR) studies on related compounds have demonstrated that even minor alterations can lead to substantial improvements in potency and selectivity. For example, the esterification of p-coumaric acid with a five-carbon aliphatic chain was found to dramatically increase its trypanocidal activity. mdpi.com Similarly, patents have described the synthesis of p-coumaric acid derivatives grafted onto molecules like tyrosol or tyramine (B21549) to create more effective depigmenting agents. google.comgoogle.com

Future synthetic efforts should move beyond simple modifications to employ advanced methodologies such as combinatorial chemistry and fragment-based drug design. These approaches would enable the rapid generation of large libraries of analogs, which could then be screened for enhanced specificity towards a desired biological target (e.g., a specific enzyme or receptor) while minimizing off-target effects. The goal would be to develop second-generation compounds with optimized pharmacokinetic and pharmacodynamic profiles, making them more suitable for preclinical and clinical development. ontosight.ai

Application in Complex In Vitro Organ-on-a-Chip and 3D Cell Culture Models

To bridge the gap between traditional in vitro assays and in vivo studies, future research should leverage state-of-the-art culture systems. Three-dimensional (3D) cell culture models, such as spheroids and organoids, more accurately mimic the complex cellular interactions and microenvironments of native tissues compared to conventional 2D monolayers. nih.gov These models have proven valuable for assessing the efficacy of anticancer drugs in a more physiologically relevant context. nih.gov

Furthermore, organ-on-a-chip (OOC) technology, which combines microfluidics and tissue engineering, allows for the creation of microphysiological systems that replicate the structure and function of human organs like the liver, kidney, and lung. nih.govthno.orgmdpi.com Applying this compound and its analogs to these advanced models would enable a more accurate prediction of their efficacy, metabolism, and potential toxicity in humans. nih.govxiahepublishing.com For example, a liver-on-a-chip could be used to study the compound's metabolism and potential hepatotoxicity, while a tumor-on-a-chip could be used to investigate its anti-cancer effects on tumor cell invasion and angiogenesis within a simulated microenvironment. nih.gov

Exploration of Combinatorial Approaches with Other Bioactive Compounds

The therapeutic efficacy of this compound may be significantly amplified when used in combination with other bioactive agents. This synergistic approach is a cornerstone of modern pharmacology, often leading to improved outcomes and reduced side effects. Research on other natural phenolic compounds has shown promising results; for instance, verbascoside (B1683046) exhibits synergistic antimicrobial effects when combined with conventional antibiotics like vancomycin. mdpi.com